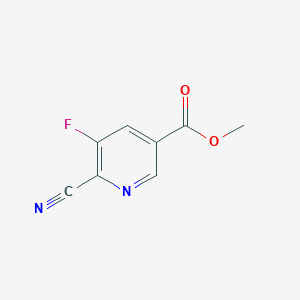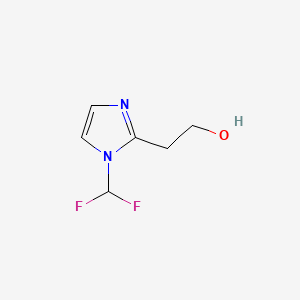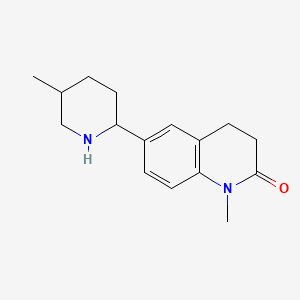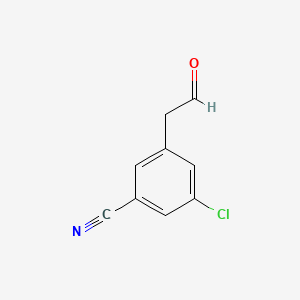
5-Pyridyl-2,2'-bithienyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Pyridyl-2,2’-bithienyl: is an organic compound that consists of a pyridine ring attached to a bithienyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Pyridyl-2,2’-bithienyl typically involves the coupling of a pyridine derivative with a bithienyl derivative. One common method is the lithiation of the parent heterocycle followed by reaction with a suitable electrophile. For example, the lithiation of 2,2’-bithiophene can be achieved using n-butyllithium, followed by the addition of a pyridine derivative to form the desired product .
Industrial Production Methods: Industrial production methods for 5-Pyridyl-2,2’-bithienyl may involve large-scale coupling reactions catalyzed by metal complexes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Pyridyl-2,2’-bithienyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or bithienyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 5-Pyridyl-2,2’-bithienyl can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Pyridyl-2,2’-bithienyl is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials with specific electronic properties .
Biology and Medicine: While specific biological applications of 5-Pyridyl-2,2’-bithienyl are less common, its derivatives may have potential as fluorescent probes or in the development of new pharmaceuticals .
Industry: In the industrial sector, 5-Pyridyl-2,2’-bithienyl is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 5-Pyridyl-2,2’-bithienyl in its various applications is largely dependent on its ability to participate in conjugated systems and interact with other molecules. In organic electronics, the compound’s conjugated structure allows it to efficiently transport electrons and holes, making it useful in devices like OLEDs and OPVs .
Vergleich Mit ähnlichen Verbindungen
2,2’-Bithiophene: A simpler analogue that lacks the pyridine ring.
2-(2’-Thienyl)pyridine: A related compound with a single thienyl group attached to a pyridine ring.
2,6-Di-2’-thienylpyridine: A compound with two thienyl groups attached to a pyridine ring.
Uniqueness: 5-Pyridyl-2,2’-bithienyl is unique due to the presence of both a pyridine ring and a bithienyl moiety. This combination allows for a greater degree of conjugation and electronic interaction, making it particularly valuable in applications requiring efficient charge transport and stability .
Eigenschaften
CAS-Nummer |
38396-52-0 |
|---|---|
Molekularformel |
C13H9NS2 |
Molekulargewicht |
243.4 g/mol |
IUPAC-Name |
2-(5-thiophen-2-ylthiophen-2-yl)pyridine |
InChI |
InChI=1S/C13H9NS2/c1-2-8-14-10(4-1)11-6-7-13(16-11)12-5-3-9-15-12/h1-9H |
InChI-Schlüssel |
YQDGRTARBVAOMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CC=C(S2)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Chloro-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13929585.png)
![2-methyl-8-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione](/img/structure/B13929588.png)
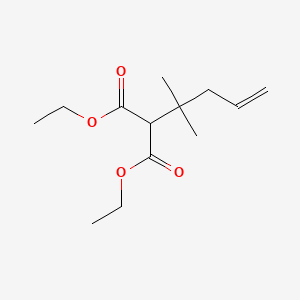
![Methyl 6-bromo-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13929620.png)
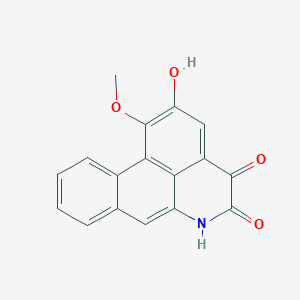
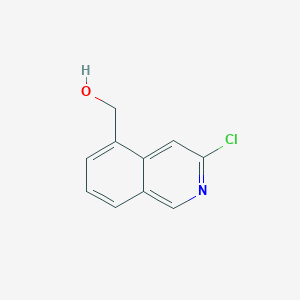
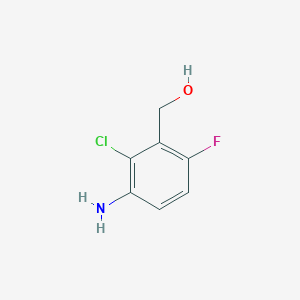

![3-[2-Methyl-4-(methylaminomethyl)pyrazol-3-yl]propanoic acid](/img/structure/B13929650.png)
![3,6-Dimethylisoxazolo[5,4-b]pyridine](/img/structure/B13929657.png)
